molecular formula C14H13ClN2S B1657576 1-[(3-Chlorophenyl)methyl]-3-phenylthiourea CAS No. 57294-96-9

1-[(3-Chlorophenyl)methyl]-3-phenylthiourea

Cat. No.: B1657576
CAS No.: 57294-96-9
M. Wt: 276.8 g/mol
InChI Key: CYGSXYUOPPKHAE-UHFFFAOYSA-N
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Description

1-[(3-Chlorophenyl)methyl]-3-phenylthiourea is an organic compound that belongs to the class of thioureas Thioureas are known for their diverse biological activities and applications in various fields, including medicinal chemistry and industrial processes

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-[(3-Chlorophenyl)methyl]-3-phenylthiourea can be synthesized through several methods. One common approach involves the reaction of 3-chlorobenzyl chloride with phenylthiourea in the presence of a base such as sodium hydroxide. The reaction typically proceeds under reflux conditions in a suitable solvent like ethanol or methanol. The general reaction scheme is as follows:

3-Chlorobenzyl chloride+PhenylthioureaNaOH, RefluxThis compound\text{3-Chlorobenzyl chloride} + \text{Phenylthiourea} \xrightarrow{\text{NaOH, Reflux}} \text{this compound} 3-Chlorobenzyl chloride+PhenylthioureaNaOH, Reflux​this compound

Industrial Production Methods: In industrial settings, the synthesis of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and optimized reaction conditions can lead to large-scale production of the compound with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-[(3-Chlorophenyl)methyl]-3-phenylthiourea undergoes various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: The compound can be reduced to yield amines or other reduced derivatives.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are used under controlled conditions.

Major Products:

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines or other reduced derivatives.

    Substitution: Nitrated or halogenated aromatic compounds.

Scientific Research Applications

1-[(3-Chlorophenyl)methyl]-3-phenylthiourea has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[(3-Chlorophenyl)methyl]-3-phenylthiourea involves its interaction with specific molecular targets. The thiourea group can form hydrogen bonds with biological macromolecules, influencing their function. Additionally, the aromatic rings may interact with hydrophobic pockets in proteins, affecting their activity. The exact pathways and targets depend on the specific application and biological context.

Comparison with Similar Compounds

    1-Phenylthiourea: Lacks the 3-chlorophenylmethyl group, making it less hydrophobic.

    3-Chlorophenylthiourea: Lacks the phenyl group, altering its chemical properties.

    N-Methyl-N’-phenylthiourea: Contains a methyl group instead of the 3-chlorophenylmethyl group, affecting its reactivity.

Uniqueness: 1-[(3-Chlorophenyl)methyl]-3-phenylthiourea is unique due to the presence of both the 3-chlorophenylmethyl and phenyl groups, which confer distinct chemical and biological properties. This combination enhances its potential for diverse applications compared to similar compounds.

Properties

IUPAC Name

1-[(3-chlorophenyl)methyl]-3-phenylthiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13ClN2S/c15-12-6-4-5-11(9-12)10-16-14(18)17-13-7-2-1-3-8-13/h1-9H,10H2,(H2,16,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYGSXYUOPPKHAE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=S)NCC2=CC(=CC=C2)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50408239
Record name NSC205408
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

276.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

57294-96-9
Record name NSC205408
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=205408
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name NSC205408
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50408239
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(3-CHLOROBENZYL)-3-PHENYL-2-THIOUREA
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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